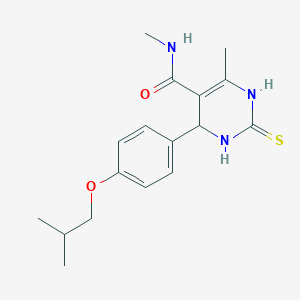
N-cycloheptyl-N'-(2,3-dimethylphenyl)thiourea
Vue d'ensemble
Description
N-cycloheptyl-N'-(2,3-dimethylphenyl)thiourea, also known as DMTU, is a chemical compound that has been used in scientific research for its potential therapeutic properties. DMTU is a thiourea derivative that has been shown to have antioxidant and anti-inflammatory effects.
Mécanisme D'action
N-cycloheptyl-N'-(2,3-dimethylphenyl)thiourea exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. This compound also has the ability to chelate metal ions, which can contribute to oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced DNA damage and lipid peroxidation. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound has been shown to protect against ischemia-reperfusion injury in various organs such as the heart, liver, and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-N'-(2,3-dimethylphenyl)thiourea in lab experiments is its ability to scavenge ROS and inhibit inflammation, making it a useful tool for studying oxidative stress and inflammation-related diseases. However, one limitation of using this compound is its potential toxicity at high doses. It is important to use appropriate dosages and to monitor for any potential side effects when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on N-cycloheptyl-N'-(2,3-dimethylphenyl)thiourea. One area of interest is its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in animal models. Further studies are needed to determine its efficacy and safety in human clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be a potential candidate for the treatment of these diseases. In addition, further studies are needed to determine the optimal dosages and administration routes for this compound in various disease models.
Applications De Recherche Scientifique
N-cycloheptyl-N'-(2,3-dimethylphenyl)thiourea has been used in various scientific research studies due to its potential therapeutic properties. It has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. This compound has also been studied for its neuroprotective effects and its ability to protect against oxidative stress.
Propriétés
IUPAC Name |
1-cycloheptyl-3-(2,3-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c1-12-8-7-11-15(13(12)2)18-16(19)17-14-9-5-3-4-6-10-14/h7-8,11,14H,3-6,9-10H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPLUAGIFUARPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2CCCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanone](/img/structure/B3986509.png)




![1-(4-ethoxyphenyl)-3-[(6-methoxy-4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3986532.png)
![ethyl 1-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3986542.png)
![N-[1-(4-iodophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B3986543.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-bromonicotinamide](/img/structure/B3986549.png)

![4-(1-azepanyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3986572.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B3986606.png)